molecular formula C14H15ClN4O2 B2810241 N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide CAS No. 385375-50-8

N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide

Cat. No.: B2810241
CAS No.: 385375-50-8
M. Wt: 306.75
InChI Key: SZOXQCOCAKFNBL-UHFFFAOYSA-N
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Description

N’-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide is a synthetic organic compound that features a chlorophenyl group and an imidazolylpropyl group linked by an oxamide moiety. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide typically involves the following steps:

    Formation of the imidazolylpropyl intermediate: This can be achieved by reacting imidazole with a suitable alkylating agent such as 3-chloropropylamine under basic conditions.

    Coupling with 2-chlorophenyl isocyanate: The intermediate is then reacted with 2-chlorophenyl isocyanate to form the desired oxamide compound. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The oxamide moiety can be reduced to the corresponding amine under reducing conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)urea: Similar structure but with a urea moiety instead of oxamide.

    N’-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)carbamate: Contains a carbamate group instead of oxamide.

Uniqueness

N’-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide is unique due to the presence of the oxamide moiety, which can impart different chemical and biological properties compared to its urea and carbamate analogs.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c15-11-4-1-2-5-12(11)18-14(21)13(20)17-6-3-8-19-9-7-16-10-19/h1-2,4-5,7,9-10H,3,6,8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOXQCOCAKFNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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